(2R)-2-Ethenyl-6-fluoro-3,4-dihydro-2H-1-benzopyran
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Overview
Description
(2R)-2-Ethenyl-6-fluoro-3,4-dihydro-2H-1-benzopyran is a chemical compound that belongs to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Ethenyl-6-fluoro-3,4-dihydro-2H-1-benzopyran typically involves several steps, starting from readily available precursors One common method involves the cyclization of a suitable precursor under specific conditions to form the benzopyran ring
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and pressures to facilitate the desired chemical transformations.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Ethenyl-6-fluoro-3,4-dihydro-2H-1-benzopyran can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine or chlorine. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
(2R)-2-Ethenyl-6-fluoro-3,4-dihydro-2H-1-benzopyran has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2R)-2-Ethenyl-6-fluoro-3,4-dihydro-2H-1-benzopyran involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of signaling pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(2R,6R)-2,6-Diphenyl-tetrahydro-pyran-4-one: This compound shares a similar benzopyran structure but differs in its functional groups and stereochemistry.
(2R,3R)-Dihydromyricetin: Another benzopyran derivative with distinct biological activities.
Uniqueness
(2R)-2-Ethenyl-6-fluoro-3,4-dihydro-2H-1-benzopyran is unique due to its specific combination of ethenyl and fluoro groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
197706-48-2 |
---|---|
Molecular Formula |
C11H11FO |
Molecular Weight |
178.20 g/mol |
IUPAC Name |
(2R)-2-ethenyl-6-fluoro-3,4-dihydro-2H-chromene |
InChI |
InChI=1S/C11H11FO/c1-2-10-5-3-8-7-9(12)4-6-11(8)13-10/h2,4,6-7,10H,1,3,5H2/t10-/m0/s1 |
InChI Key |
ILWREBLVDOBTCS-JTQLQIEISA-N |
Isomeric SMILES |
C=C[C@H]1CCC2=C(O1)C=CC(=C2)F |
Canonical SMILES |
C=CC1CCC2=C(O1)C=CC(=C2)F |
Origin of Product |
United States |
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